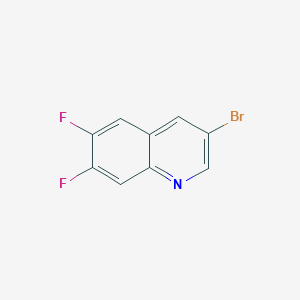

3-Bromo-6,7-difluoroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-6,7-difluoroquinoline is a chemical compound with the CAS Number: 1841081-70-6 . It has a molecular weight of 244.04 and its IUPAC name is this compound . It is a solid substance .

Molecular Structure Analysis

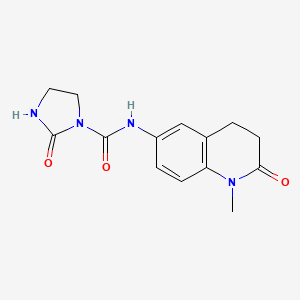

The InChI code for this compound is 1S/C9H4BrF2N/c10-6-1-5-2-7(11)8(12)3-9(5)13-4-6/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored at room temperature .Applications De Recherche Scientifique

Chemical Synthesis and Ligand Formation

3-Bromo-6,7-difluoroquinoline serves as a precursor in the synthesis of various chemical compounds through chemical reactions such as the Friedländer synthesis. For instance, it has been used in the formation of novel chelating ligands by undergoing the Friedländer condensation with enolizable ketones to afford bidentate and tridentate 6-bromoquinoline derivatives. These derivatives demonstrate significant potential in forming biquinolines or being converted into alkynyl derivatives under specific conditions, showing unusually high emission quantum yields for 6,6'-biquinolines (Hu, Zhang, & Thummel, 2003).

Antitumor Activity

Research into this compound derivatives has explored their potential in antitumor applications. A method for synthesizing 3-bromomethyl-2-chloro-4-fluoromethylquinolines, which are analogs of the antitumor alkaloid luotonin A, has been developed. These compounds retain antitumor activity by inducing apoptosis in cultured tumor cells and inhibiting DNA-topoisomerase I (Golubev et al., 2010).

Photolabile Protecting Groups

Brominated derivatives of quinoline, such as this compound, have been explored for their utility as photolabile protecting groups in synthetic chemistry. These compounds exhibit a greater single-photon quantum efficiency compared to other photolabile groups and have shown potential for multiphoton-induced photolysis, making them suitable for use in vivo due to their increased solubility and low fluorescence characteristics. This application is particularly relevant in the controlled release of biological messengers (Fedoryak & Dore, 2002).

Antibacterial Activities

The potential antibacterial activity of this compound derivatives has been investigated, with studies indicating their efficacy against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). These compounds, synthesized through Chan–Lam coupling, exhibit varying yields and antibacterial activities based on the solvents and conditions used in their synthesis. Their molecular docking studies have highlighted the structural features critical to their activity, suggesting a promising avenue for the development of new antibacterial agents (Arshad et al., 2022).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

3-bromo-6,7-difluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2N/c10-6-1-5-2-7(11)8(12)3-9(5)13-4-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKICKXMXHFBARR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC=C1Br)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid](/img/structure/B2700864.png)

![4'-(3,4-Dichlorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2700865.png)

![(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2700866.png)

![6-((4-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2700874.png)

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2700879.png)